![molecular formula C19H15ClN6O2S B2491507 N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-34-9](/img/structure/B2491507.png)
N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemically synthesized molecules known for their diverse biological activities. While specific research on this compound is limited, similar compounds have been synthesized and studied for their anticancer, antimalarial, and antimicrobial properties. These compounds are characterized by the presence of a triazolopyrimidine core, which is often modified to explore different biological activities (Werbel, Elslager, & Chu, 1973).
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives involves multiple steps, including cyclization, chlorination, and condensation reactions. These processes often require specific reagents and catalysts to achieve the desired molecular framework. For example, the cyclization of certain precursors in the presence of Ni(NO3)2 has been used to synthesize related compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives, including the arrangement of atoms and the geometry of the molecule, can be elucidated using techniques like X-ray diffraction. These analyses help in understanding the compound's conformation and potential interaction sites for biological activity (Jiu-fu et al., 2015).
Chemical Reactions and Properties
Triazolopyrimidine derivatives undergo various chemical reactions, including alkylation, amination, and sulfonation, which modify their chemical properties and potentially their biological activities. These reactions allow for the introduction of different substituents on the core structure, influencing the compound's reactivity and interaction with biological targets (Werbel, Elslager, & Chu, 1973).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their formulation and application. These properties are determined using various analytical techniques and are essential for the compound's storage, stability, and delivery (Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability under different conditions, and interaction with other molecules, are key to its function as a potential therapeutic agent. Studies on similar compounds have explored their reactivity under various conditions to optimize their biological activity and reduce toxicity (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Triazolopyrimidines, compounds closely related to the chemical structure , have been evaluated as potential antiasthma agents. Their synthesis involved a series of reactions that led to the formation of compounds active as mediator release inhibitors. The structural activity relationship studies identified several compounds within this class with significant activity, indicating their potential in asthma management Medwid et al., 1990.
Anticancer and Antimicrobial Activity
Analogous compounds to "N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs of triazolopyrimidines showed inhibition activity against HCT 116 cancer cell line, indicating their potential as anticancer agents. Additionally, these compounds were screened for antimicrobial activities, demonstrating the broad spectrum of biological applications these molecules could have Kumar et al., 2019.
Antimalarial Effects
Research into triazolopyrimidines has also shown that some derivatives possess antimalarial activity against Plasmodium berghei in mice. This highlights the potential of compounds within this class for the development of new antimalarial medications, which is crucial in the fight against malaria Werbel et al., 1973.
Novel Synthetic Pathways
The study and synthesis of triazolopyrimidine derivatives have contributed to the development of novel synthetic pathways in organic chemistry. These pathways have implications not only for the synthesis of triazolopyrimidines but also for a broader range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug design Hassaneen & Abdallah, 2001.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUHLQEXJCBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

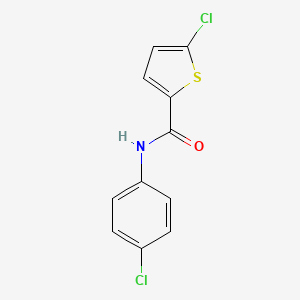
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
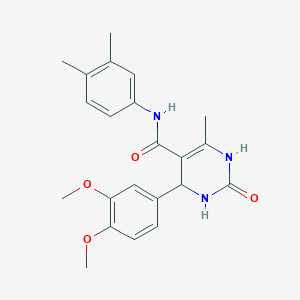
![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)
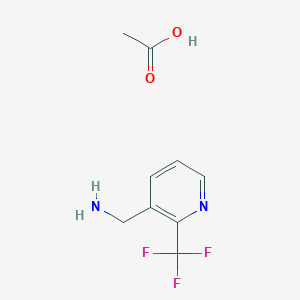
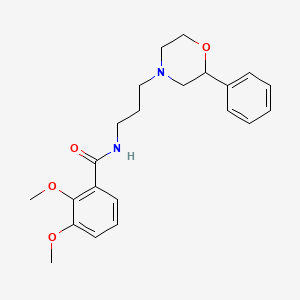

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
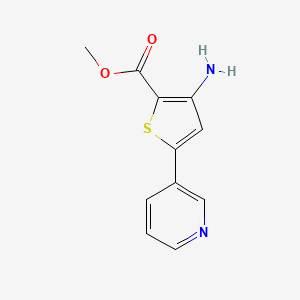
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)